![molecular formula C6H4NO3- B253475 2-Nitrophenolate](/img/structure/B253475.png)
2-Nitrophenolate
Overview
Description
2-Nitrophenolate, also known as o-nitrophenol, is a chemical compound with the molecular formula C6H5NO3. It is a yellow crystalline solid that is soluble in water and has a pungent odor. 2-Nitrophenolate is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Environmental Implications and Photodegradation
2-Nitrophenolate, a derivative of nitrophenols, plays a significant role in environmental chemistry. It's known for its absorption of near-UV/blue radiation and contributes to solar-absorbing organic aerosol material, often referred to as brown carbon. The research has explored the UV-vis absorption spectra of nitrophenolates in different environments such as gaseous, aqueous, and aerosol-bound forms, highlighting how these environments alter their absorption spectra. For instance, 2-nitrophenol adsorbed on mineral and chloride aerosol substrates exhibits a red-shifted absorption band consistent with 2-nitrophenolate, enhancing its ability to absorb solar power. Such insights are crucial for understanding the role of nitrophenolates in atmospheric processes and their impact on climate change (Hinrichs, Buczek, & Trivedi, 2016).
Photophysics and Environmental Engineering
The intricate electronic dynamics and vibrational structures of nitrophenolates have been investigated through ultrafast spectroscopies, revealing their potential as functional “nanomachines”. These studies delve into the excited-state dynamics of nitrophenolates, shedding light on processes like nitro-group twisting and excited-state intramolecular proton transfer. Notably, the degradation of 2-nitrophenolate in water under ultraviolet light has been explored, offering valuable insights for engineering functional molecules for environmental applications (Bailey-Darland, Krueger, & Fang, 2023).
Catalytic Reduction and Nanocatalytic Assemblies
2-Nitrophenolate has been a focal point in the field of catalytic reduction, especially concerning the degradation of nitrophenol pollutants. Research has extensively documented the use of various nanocatalytic systems for the reduction of nitrophenol compounds, aiming to remove these hazardous substances from aqueous reservoirs. The studies have provided critical evaluations of different supporting mediums and nanocatalytic assemblies used for this purpose, offering a pathway for the development of efficient and environmentally-friendly catalytic processes (Din et al., 2020).
Sensor Development and Detection
The unique properties of 2-nitrophenolate have been harnessed in the development of chemo-sensors, particularly using low-dimensional codoped Mn2O3-ZnO nanoparticles. These sensors exhibit high sensitivity and reproducibility, opening new avenues for the detection of hazardous chemicals in various fields, including environmental monitoring and healthcare (Rahman et al., 2013).
properties
IUPAC Name |
2-nitrophenolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NO3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312163 | |
Record name | Phenol, 2-nitro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenolate | |
CAS RN |
16554-53-3 | |
Record name | Phenol, 2-nitro-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16554-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-nitro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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